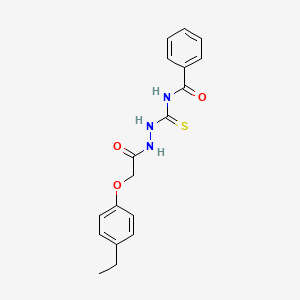
1-(2-(4-乙基苯氧基)乙酰基)-4-苯甲酰基硫代氨基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
科学研究应用
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide typically involves a multi-step process:
Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-ethylphenoxyacetic acid is then acylated with benzoyl chloride to form the corresponding benzoyl derivative.
Thiosemicarbazide Formation: The benzoyl derivative is reacted with thiosemicarbazide under acidic conditions to yield 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
- 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- 1-(2-(4-Ethylphenoxy)acetyl)-4-methylthiosemicarbazide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiosemicarbazide moiety.
- Biological Activity: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Uniqueness: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is unique due to its specific combination of phenoxy and benzoyl groups, which may confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQCJJNZUVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
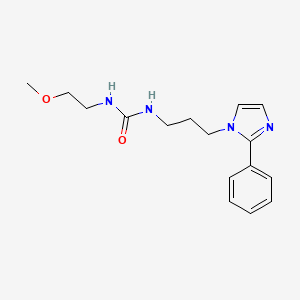
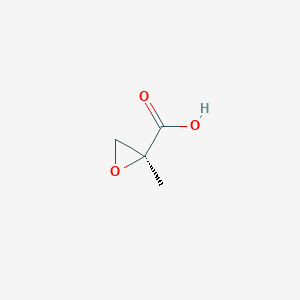
![1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2534790.png)
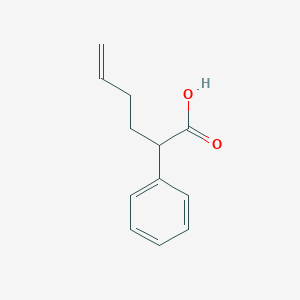
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2534793.png)
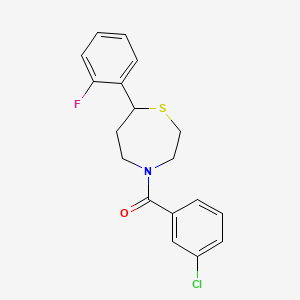
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2534795.png)
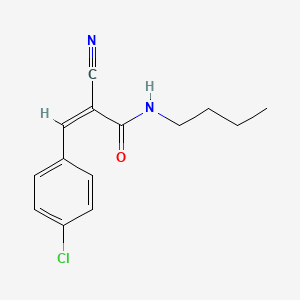
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)
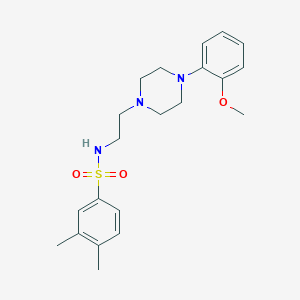
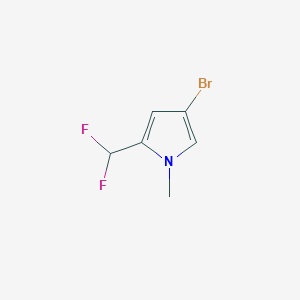
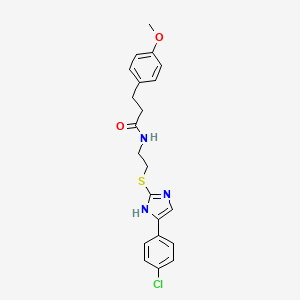
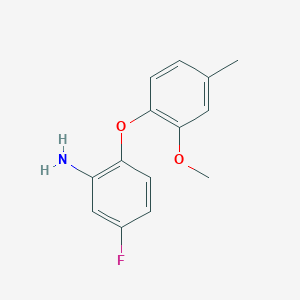
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)
